molecular formula C10H15N5 B2417356 1-Prop-2-ynyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine CAS No. 2249636-87-9

1-Prop-2-ynyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine

Cat. No.: B2417356
CAS No.: 2249636-87-9
M. Wt: 205.265
InChI Key: GXFDWBOGLNBWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Prop-2-ynyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine is a compound with the molecular formula C10H15N5 and a molecular weight of 205.265. This compound features a piperazine ring substituted with a prop-2-ynyl group and a 1H-1,2,4-triazol-5-ylmethyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

The synthesis of 1-Prop-2-ynyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

1-Prop-2-ynyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the triazole moiety using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-Prop-2-ynyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives are employed in the development of pharmaceutical drugs due to their wide range of therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Prop-2-ynyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Prop-2-ynyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine can be compared with other similar compounds, such as:

    Trimetazidine: A piperazine derivative used as an anti-anginal drug.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Befuraline: A piperazine derivative with antidepressant properties.

    Aripiprazole: An antipsychotic drug containing a piperazine moiety.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-prop-2-ynyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-2-3-14-4-6-15(7-5-14)8-10-11-9-12-13-10/h1,9H,3-8H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFDWBOGLNBWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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